molecular formula C18H36N4O10 B1219113 Gentamycin A

Gentamycin A

Cat. No.: B1219113
M. Wt: 468.5 g/mol
InChI Key: LKKVGKXCMYHKSL-LLZRLKDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gentamycin A is a specific component of the gentamicin complex, a broad-spectrum aminoglycoside antibiotic originally isolated from the bacterium Micromonospora purpurea . This complex, including this compound and the C complex (C1, C1a, C2), is critically important in clinical medicine and a key subject of biochemical research . The primary mechanism of action of aminoglycosides like this compound involves binding to the bacterial 30S ribosomal subunit . This binding interferes with the initiation complex and causes misreading of messenger RNA, ultimately leading to the inhibition of protein synthesis and bacterial cell death . For the research community, this compound holds significant value for studies in antibiotic biosynthesis and the production of the gentamicin complex . It serves as a crucial reference standard in analytical methods to understand and optimize the fermentation processes of producing strains. Furthermore, its defined structure makes it a molecule of interest for investigating structure-activity relationships (SAR) within the aminoglycoside class. This product is intended for research applications in a controlled laboratory environment only. For Research Use Only (RUO). Not for use in diagnostic, therapeutic, or veterinary procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H36N4O10

Molecular Weight

468.5 g/mol

IUPAC Name

(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3S,4R,5R)-3,5-dihydroxy-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol

InChI

InChI=1S/C18H36N4O10/c1-22-10-7(24)4-29-18(13(10)27)32-16-6(20)2-5(19)15(14(16)28)31-17-9(21)12(26)11(25)8(3-23)30-17/h5-18,22-28H,2-4,19-21H2,1H3/t5-,6+,7-,8+,9+,10+,11+,12+,13-,14-,15+,16-,17+,18-/m0/s1

InChI Key

LKKVGKXCMYHKSL-LLZRLKDCSA-N

SMILES

CNC1C(COC(C1O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)O)N)N)N)O

Isomeric SMILES

CN[C@@H]1[C@H](CO[C@H]([C@H]1O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N)N)N)O

Canonical SMILES

CNC1C(COC(C1O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)O)N)N)N)O

Synonyms

gentamicin A
gentamicin A1 of gentamicin A
gentamicin A2 of gentamicin A
gentamicin A3 of gentamicin A
gentamicin A4 of gentamicin A

Origin of Product

United States

Scientific Research Applications

Clinical Applications

Gentamicin A is primarily used to treat infections caused by aerobic gram-negative bacteria. Its clinical applications are broad and include:

  • Infectious Diseases : Effective against infections due to Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and various other gram-negative organisms. It is commonly prescribed for:
    • Bacterial septicemia
    • Meningitis
    • Urinary tract infections
    • Respiratory tract infections
    • Bone and soft tissue infections
    • Endocarditis
  • Combination Therapy : Gentamicin is often used in combination with beta-lactam antibiotics to enhance efficacy against mixed infections. This combination allows gentamicin to penetrate bacterial cells more effectively by disrupting the cell wall, facilitating its action on the ribosomal targets within the bacteria .
  • Off-Label Uses : Beyond FDA-approved indications, gentamicin has been utilized for treating conditions such as:
    • Osteomyelitis
    • Pelvic inflammatory disease
    • Necrotizing enterocolitis in neonates
    • Plague and tularemia .

Research Applications

In addition to its clinical uses, gentamicin A has significant applications in research:

  • Cell Culture : Due to its antibacterial properties, gentamicin is frequently used in tissue and cell culture to prevent contamination. Its heat stability allows it to remain effective even after autoclaving, making it suitable for preparing microbiological growth media .
  • Development of Antibacterial Materials : Recent studies have focused on incorporating gentamicin into nanofibrous scaffolds for use in surgical settings. These materials aim to reduce postoperative complications by providing localized antibacterial effects .

Case Studies and Findings

Several studies have highlighted the effectiveness and versatility of gentamicin A:

  • Clinical Effectiveness : A study indicated that gentamicin remains a critical option for treating complicated urinary tract infections, particularly when resistance patterns are considered .
  • Innovative Applications : Research has demonstrated that gentamicin-loaded materials can significantly reduce infection rates in surgical procedures, showcasing its potential in preventive medicine .
  • Resistance Management : Ongoing investigations emphasize the importance of using gentamicin judiciously to mitigate the development of resistant bacterial strains, ensuring continued efficacy in clinical settings .

Comparison with Similar Compounds

Table 1: Mechanism of Action Comparison

Compound Target Site Primary Effect on Translation Class
Gentamicin A 16S rRNA (A-site) Mistranslation, ribosome stall Aminoglycoside
Streptomycin 16S rRNA (decoding center) Misreading, stalling Aminoglycoside
Spectinomycin 16S rRNA (helices 34/18) Translocation inhibition Aminoglycoside
Chloramphenicol 23S rRNA Peptidyltransferase inhibition Non-aminoglycoside

Antimicrobial Susceptibility Profiles

Gentamicin demonstrates superior susceptibility rates compared to other antibiotics in clinical isolates:

  • Salmonella typhi : 100% susceptibility to gentamicin vs. 88.8% resistance to vancomycin .
  • Klebsiella spp. : 100% susceptibility to gentamicin vs. 100% resistance to vancomycin .

Table 2: Susceptibility Rates of Clinical Isolates

Pathogen Gentamicin Vancomycin Chloramphenicol Streptomycin
S. typhi 100% 11.2% 100% 100%
Klebsiella spp. 100% 0% 94.4% 100%

These data underscore gentamicin’s reliability against beta-lactam-resistant and multi-drug-resistant strains .

Therapeutic Efficacy in Wound Healing

In a 2020 study, topical gentamicin demonstrated wound healing rates comparable to the organoselenium compound ebselen (42.43 ± 5.54 vs. 44.43 ± 5.41; P > 0.05), both outperforming PBS controls (33.56 ± 6.12) .

Table 3: Wound Healing Rates in Rat Models

Treatment Healing Rate (%) Significance vs. Control
Ebselen 44.43 ± 5.41 P < 0.01
Gentamicin 42.43 ± 5.54 P < 0.01
PBS 33.56 ± 6.12

Structural Comparisons with Analogues

The gentamicin complex comprises multiple variants (e.g., C1, C2, A), with minor structural differences impacting biological activity:

  • Apramycin : Structurally distinct from gentamicin, yet virtual screening reveals overlapping interaction motifs with miR-34a, indicating conserved binding domains .

Key Structural Features :

  • Gentamicin A contains a purpurosamine ring and garosamine moiety, critical for rRNA interaction.
  • Modifications in hydroxyl or methyl groups (e.g., in C1 vs. A) alter pharmacokinetics and target affinity .

Q & A

Q. Table 1: Key Parameters for this compound Synthesis

ParameterOptimal ConditionReference Technique
Fermentation Temperature28–30°CBatch bioreactor
Purification MethodIon-exchange → HPLCC18 column, 0.1% TFA
Structural ValidationNMR (13C^{13}\text{C}/1H^{1}\text{H}), ESI-MSBruker Avance III

Advanced: How can researchers resolve contradictions in reported MIC values for this compound across bacterial strains?

Methodological Answer:
Discrepancies in minimum inhibitory concentrations (MICs) often stem from variability in experimental conditions. A systematic approach includes:

  • Standardized Assays : Adopt CLSI guidelines (e.g., broth microdilution with Mueller-Hinton agar) to ensure consistency in bacterial inoculum size (5 × 105^5 CFU/mL) and incubation time (18–24 hrs) .
  • Strain-Specific Analysis : Segment data by bacterial species (e.g., Pseudomonas aeruginosa vs. E. coli) and resistance profiles (e.g., β-lactamase producers) to identify confounding factors .
  • Meta-Analysis : Aggregate data from ≥10 independent studies using random-effects models to account for heterogeneity .

Basic: What in vitro assays are most effective for evaluating this compound’s antibacterial activity?

Methodological Answer:
Prioritize assays balancing throughput and accuracy:

  • Time-Kill Curves : Measure bactericidal activity at 0–24 hours using serial dilutions (0.5–128 µg/mL) and plate counting .
  • Checkboard Synergy Testing : Combine this compound with β-lactams (e.g., ceftazidime) at sub-MIC concentrations to calculate fractional inhibitory concentration (FIC) indices .
  • Biofilm Disruption : Use crystal violet staining in 96-well plates to quantify biofilm biomass reduction under static conditions .

Advanced: What statistical approaches are recommended for analyzing synergistic effects in this compound combination therapies?

Methodological Answer:

  • Response Surface Methodology (RSM) : Model dose-response interactions using central composite design to optimize drug ratios .
  • Machine Learning : Apply random forest algorithms to predict synergy scores based on bacterial genomic features (e.g., efflux pump expression) .
  • Power Analysis : Ensure sample sizes (n ≥ 30 per group) to detect ≥20% synergy enhancement with α = 0.05 and β = 0.2 .

Basic: How to design a study investigating this compound’s mechanism of action against Gram-negative bacteria?

Methodological Answer:

  • Hypothesis-Driven Design : Frame the research question using PICO (Population: Gram-negative pathogens; Intervention: this compound; Comparison: Untreated controls; Outcome: Ribosomal binding efficiency) .
  • Ribosomal Binding Assays : Use 3^3H-labeled this compound to quantify binding to 30S ribosomal subunits via scintillation counting .
  • Electron Microscopy : Visualize ribosomal distortion in treated vs. untreated Klebsiella pneumoniae .

Advanced: What methodologies optimize detection of this compound resistance genes in microbial populations?

Methodological Answer:

  • Whole-Genome Sequencing (WGS) : Screen for aac(6')-Ib and armA genes using Illumina NovaSeq with ≥30x coverage .
  • Functional Metagenomics : Clone genomic DNA from environmental samples into E. coli libraries and select for resistance via agar plates containing 8 µg/mL this compound .
  • CRISPR Interference : Knock down putative resistance genes and measure MIC shifts to confirm phenotypic impact .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gentamycin A
Reactant of Route 2
Gentamycin A

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